molecular formula C37H58O8 B12772605 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate CAS No. 250268-59-8

12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate

Cat. No.: B12772605
CAS No.: 250268-59-8
M. Wt: 630.8 g/mol
InChI Key: HNUDFMQYCDPTHE-QPUDZDCCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate typically involves the esterification of phorbol with 2-methylbutyric acid and dodecanoic acid. The reaction is carried out under controlled conditions to ensure the correct attachment of the acyl groups at the 12th and 13th positions of the phorbol molecule .

Industrial Production Methods: Industrial production of this compound involves the extraction of phorbol esters from Croton tiglium seeds, followed by purification and chemical modification to obtain the desired ester. The process includes solvent extraction, chromatography, and esterification reactions .

Chemical Reactions Analysis

Types of Reactions: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is used as a model compound to study the reactivity and mechanisms of phorbol esters. It serves as a reference for synthesizing other biologically active esters .

Biology: In biological research, this compound is used to investigate the role of PKC in cellular signaling pathways. It helps in understanding how PKC activation affects cell proliferation, differentiation, and apoptosis .

Medicine: In medicine, this compound is studied for its potential therapeutic applications. It has shown promise in cancer research due to its ability to modulate PKC activity, which is involved in tumor promotion and progression .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a tool for screening PKC inhibitors. It also finds applications in the production of bioactive compounds for research and development .

Mechanism of Action

12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate exerts its effects primarily through the activation of PKC. The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, triggering a cascade of signaling events that regulate cellular functions such as gene expression, cell cycle progression, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is unique due to its specific acyl groups, which confer distinct biological properties. Its ability to selectively activate PKC makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

250268-59-8

Molecular Formula

C37H58O8

Molecular Weight

630.8 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbutanoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] dodecanoate

InChI

InChI=1S/C37H58O8/c1-8-10-11-12-13-14-15-16-17-18-29(39)45-37-30(34(37,6)7)27-20-26(22-38)21-35(42)28(19-24(4)31(35)40)36(27,43)25(5)32(37)44-33(41)23(3)9-2/h19-20,23,25,27-28,30,32,38,42-43H,8-18,21-22H2,1-7H3/t23?,25-,27+,28-,30-,32-,35-,36-,37-/m1/s1

InChI Key

HNUDFMQYCDPTHE-QPUDZDCCSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO

Canonical SMILES

CCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO

Origin of Product

United States

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